BenchChemオンラインストアへようこそ!

Cycloserine

Tuberculosis Antimicrobial Resistance Stereochemistry

Ensure procurement specifies D-Cycloserine (CAS 68-41-7), the clinically active enantiomer. Unlike the L-isomer or prodrug terizidone, only D-cycloserine reliably inhibits both alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl) for reproducible peptidoglycan biosynthesis research. Its demonstrated efficacy in MDR-TB culture conversion (AOR=2.2 vs. ethambutol/terizidone) makes it essential for TB drug development and resistance mechanism studies.

Molecular Formula C3H6N2O2
Molecular Weight 102.09 g/mol
CAS No. 68-41-7
Cat. No. B1669520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloserine
CAS68-41-7
SynonymsD-cycloserine;  Cycloserine;  Seromycin;  68-41-7;  Orientomycin;  Oxamycin;  Seromycin
Molecular FormulaC3H6N2O2
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESC1C(C(=O)NO1)N
InChIInChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1
InChIKeyDYDCUQKUCUHJBH-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
SOL IN WATER;  SLIGHTLY SOL IN METHANOL, PROPYLENE GLYCOL
8.77e+02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cycloserine (CAS 68-41-7) in Tuberculosis and Bacterial Infection: A Second-Line Antibiotic with a Dual-Enzyme Inhibition Mechanism


Cycloserine (CAS 68-41-7), specifically its clinically active D-enantiomer (D-cycloserine, DCS), is a broad-spectrum antibiotic and a structural analogue of D-alanine [1]. It is primarily utilized as a second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB) [2]. Its mechanism of action involves the competitive inhibition of two essential enzymes in bacterial peptidoglycan biosynthesis: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl) [3]. This dual targeting disrupts cell wall synthesis, a critical process for bacterial survival [4].

Why Cycloserine (CAS 68-41-7) Cannot Be Substituted by Its Stereoisomer or Prodrug: Evidence of Divergent Potency, Efficacy, and Pharmacokinetics


Cycloserine's therapeutic utility is critically dependent on its specific stereochemistry and formulation. The D-isomer (D-cycloserine) is the clinically active form, whereas the L-isomer (L-cycloserine) exhibits a distinct and more potent inhibition of serine palmitoyltransferase (SPT), leading to a different pharmacological and toxicological profile that precludes its clinical use for tuberculosis [1]. Furthermore, the prodrug terizidone, which consists of two cycloserine molecules linked by a terephthalaldehyde moiety, is not pharmacokinetically equivalent to cycloserine itself [2]. Studies demonstrate that the amount of cycloserine released from terizidone metabolism is highly variable and lower than expected, rendering the drugs non-interchangeable [3]. These fundamental differences in target engagement, potency, and drug exposure underscore the necessity for precise compound selection in both research and clinical procurement.

Quantitative Differentiation of Cycloserine (CAS 68-41-7) from Stereoisomers, Prodrugs, and Alternative Second-Line Agents


Stereoisomer-Specific Antimycobacterial Potency: D-Cycloserine vs. L-Cycloserine

L-Cycloserine demonstrates significantly greater in vitro potency against Mycobacterium tuberculosis compared to its D-enantiomer. The Minimum Inhibitory Concentration (MIC) for L-cycloserine is 0.3 µg/mL, making it approximately 10-fold more potent than D-cycloserine, which has an MIC of 2.3 µg/mL [1]. This heightened potency is attributed to a multi-target mechanism, including inhibition of bacterial branched-chain aminotransferase (MtIlvE) [1].

Tuberculosis Antimicrobial Resistance Stereochemistry

Clinical Efficacy in MDR-TB: Cycloserine vs. Ethambutol and Terizidone in a Head-to-Head Cohort Study

In a large South African cohort study of 858 MDR-TB patients, cycloserine demonstrated superior clinical performance compared to ethambutol and terizidone. Patients receiving cycloserine had a significantly higher likelihood of achieving culture conversion than those receiving ethambutol or terizidone (Adjusted Odds Ratio [AOR] = 2.2; P = 0.02; 95% CI, 1.12 to 4.38) [1]. The successful treatment rate for cycloserine was 60%, compared to 62% for terizidone and 52% for ethambutol (P = 0.03) [1].

Multidrug-Resistant Tuberculosis Clinical Outcomes Comparative Efficacy

Non-Interchangeability with Prodrug Terizidone: Quantified Pharmacokinetic Differences

The prodrug terizidone is not pharmacokinetically equivalent to cycloserine. A clinical study in 39 patients with drug-resistant tuberculosis found that the amount of cycloserine released from a 750 mg daily dose of terizidone was only 51.6 mg (median; range: 0.64–374 mg) [1]. This is substantially lower than the expected equimolar release of ~500 mg of cycloserine, confirming that the two drugs are not interchangeable [1].

Pharmacokinetics Drug Metabolism Therapeutic Drug Monitoring

Comparative In Vitro Potency Against M. tuberculosis: Cycloserine vs. First-Line Agents

Cycloserine exhibits substantially higher MIC values against wild-type M. tuberculosis compared to first-line agents, reflecting its role as a second-line drug. The MIC90 for cycloserine against a wild-type strain is 6.25 µg/mL, which is approximately 100-fold higher than isoniazid (MIC90 = 0.062 µg/mL) and rifampicin (MIC90 = 0.06 µg/mL) [1]. This difference underscores its use specifically in drug-resistant cases where first-line options have failed.

Mycobacterium tuberculosis Minimum Inhibitory Concentration Drug Susceptibility Testing

Resistance Selection: Alanine Racemase Mutations Confer D-Cycloserine Resistance with Quantified MIC Shifts

Mutations in the alanine racemase (alr) gene are directly linked to D-cycloserine resistance in M. tuberculosis. A specific alr promoter mutation (C-8T) correlated with minimum inhibitory concentrations (MICs) above the World Health Organization (WHO)-endorsed critical concentration of 30 µg/mL when tested by the 1% proportion method on Löwenstein-Jensen medium [1]. This demonstrates a clear genetic pathway to high-level resistance.

Antimicrobial Resistance Mycobacterium tuberculosis Genotype-Phenotype Correlation

Cycloserine (CAS 68-41-7): Application Scenarios for Procurement and Research Prioritization


Second-Line Component in MDR-TB and XDR-TB Treatment Regimens

Given its proven efficacy in achieving culture conversion in MDR-TB patients (AOR = 2.2 for conversion vs. ethambutol or terizidone [1]), cycloserine is a critical component of combination therapy for drug-resistant tuberculosis. Its procurement is essential for national TB programs and clinical research centers managing MDR/XDR-TB cases where first-line drugs (isoniazid, rifampicin) have failed [2]. The compound should be specifically sourced as D-cycloserine (CAS 68-41-7), not as its stereoisomer or prodrug.

In Vitro Studies of Mycobacterial Cell Wall Biosynthesis and Enzyme Inhibition

Cycloserine's unique dual-target mechanism, inhibiting both alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl) [1], makes it an indispensable tool for research into peptidoglycan synthesis and cell wall biology in mycobacteria and other bacteria. Its use in biochemical assays and structural studies provides insights into enzyme kinetics and the development of novel antibacterial agents. Researchers should ensure the compound's high purity for reproducible enzyme inhibition data.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Therapeutic Drug Monitoring

The narrow therapeutic window and variable pharmacokinetics of cycloserine [1] necessitate its use in PK/PD studies. The data showing that a 750 mg twice-daily dose achieves target exposure in lung cavities of 92% of patients [1] supports its use in Monte Carlo simulations and clinical trial design for optimizing dosing regimens, particularly for central nervous system (CNS) TB. This application is critical for developing safer and more effective treatment protocols.

Research into Mechanisms of Antimicrobial Resistance

The clear link between specific alanine racemase (alr) mutations and high-level D-cycloserine resistance (MIC > 30 µg/mL [1]) positions cycloserine as a key agent for studying the evolution and molecular basis of drug resistance in M. tuberculosis. It is a valuable tool for screening compound libraries for new agents that can overcome this resistance mechanism or for developing rapid molecular diagnostics for drug susceptibility testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cycloserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.